molecular formula C42H81NO3 B13817843 15-Tetracosenamide

15-Tetracosenamide

Cat. No.: B13817843
M. Wt: 648.1 g/mol
InChI Key: VJSBNBBOSZJDKB-RWBPQIQHSA-N
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Description

15-Tetracosenamide is a long-chain fatty acid amide characterized by a 24-carbon backbone with a cis double bond at the 15th position (15Z configuration). It is a structural component of complex lipids, such as ceramides and glycosphingolipids, and plays roles in cellular signaling and membrane integrity . The compound often features stereochemical complexity; for example, (15Z)-N-[(2S,3R,4E)-1-(beta-D-glucopyranosyloxy)-3-hydroxy-4-octadecen-2-yl]-15-tetracosenamide contains seven defined stereocenters and a glucopyranosyl moiety, highlighting its biochemical versatility . Derivatives of 15-tetracosenamide are studied for their interactions with enzymes like phospholipase D and their roles as endocannabinoids .

Properties

Molecular Formula

C42H81NO3

Molecular Weight

648.1 g/mol

IUPAC Name

(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide

InChI

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17+,37-35+/t40-,41?/m0/s1

InChI Key

VJSBNBBOSZJDKB-RWBPQIQHSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

The most common and efficient method reported for 15-tetracosenamide synthesis involves:

This method provides high yields and relatively rapid reaction times. For example, Zhao et al. (2004) reported rapid synthesis of N-benzyl-15Z-tetracosenamide using cis-15-tetracosenoic acid, DMAP, and DCC, with purification by column chromatography.

One-Step Macamide Synthesis

An alternative one-step synthesis involves direct reaction of benzylamine with cis-15-tetracosenoic acid under basic conditions, leading to macamide formation with high yield (~96%) after workup and washing steps. This method is faster and simplifies purification compared to multi-step routes.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Acid activation reagent Dicyclohexylcarbodiimide (DCC) or EDAC EDAC preferred for easier purification
Catalyst 4-Dimethylaminopyridine (DMAP) or HOBt Catalysts stabilize intermediates, reduce byproducts
Solvent Anhydrous dichloromethane or tetrahydrofuran Dry conditions essential to prevent hydrolysis
Temperature Room temperature to 40°C Mild conditions to preserve unsaturation
Reaction time 1–24 hours Depends on scale and reagent concentrations
Workup Filtration, aqueous washes, silica gel chromatography Removes urea byproducts and unreacted materials

Research Findings on Preparation Efficiency

  • Yield: Using carbodiimide condensation with DMAP, yields typically range from 80% to 96%, depending on purification methods.
  • Purity: Chromatographic purification is essential to remove urea byproducts and unreacted starting materials.
  • Reaction speed: One-step methods with benzylamine and base can achieve rapid synthesis within minutes to hours, improving throughput.

Summary Table of Preparation Methods

Method Reagents & Catalysts Reaction Time Yield (%) Purification Method Notes
Carbodiimide condensation (CCM) cis-15-tetracosenoic acid, DCC or EDAC, DMAP 1–24 hours 80–90 Silica gel chromatography Most common, high yield
One-step amide formation cis-15-tetracosenoic acid, benzylamine, NaOH ~30 min ~96 Washing, ether extraction Faster, simpler purification
Alternative catalysts HOBt, other carbodiimides Variable Variable Chromatography Used to reduce byproducts

Chemical Reactions Analysis

15-Tetracosenamide undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 15-tetracosenamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to enhance endurance by increasing liver glycogen levels and decreasing blood urea nitrogen, lactate dehydrogenase, blood ammonia, and blood lactic acid levels . These effects suggest that 15-tetracosenamide may influence metabolic pathways related to energy production and fatigue reduction.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural and Functional Features of 15-Tetracosenamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Significance Source/CAS Number
(15Z)-N-(2-Hydroxyethyl)-15-tetracosenamide C₂₆H₅₁NO₂ 409.69 g/mol Hydroxyethylamide, cis-15 double bond Endocannabinoid; studies on N-acyl phosphatidylethanolamine phospholipase D inactivation CAS 887405-21-2
N-Tetracosenoyl-(cis-15)-sulfatide C₄₈H₉₁NO₁₀S 898.32 g/mol Sulfated galactopyranosyl, ceramide core Lipid signaling; potential role in myelin sheath formation CAS 151057-28-2
N-[(1S,2R,3E)-1-[[(4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-15-tetracosenamide C₅₈H₁₀₇NO₁₃ 1074.48 g/mol Di-glycosylated headgroup, hydroxyl groups Membrane lipid research; glycosphingolipid metabolism CAS 483370-78-1
C24:1 Ceramide (d18:1/24:1 (15Z)) C₄₂H₈₁NO₃ 664.09 g/mol Sphingosine backbone, amide linkage Apoptosis regulation; skin barrier function CAS 1246298-61-2

Detailed Comparisons

Functional Group Diversity Hydroxyethylamide derivative (CAS 887405-21-2): The hydroxyethyl group enhances solubility and mimics endogenous endocannabinoids like anandamide. Its 15Z double bond is critical for binding to phospholipase D, as shown in enzymatic assays . Sulfatide derivative (CAS 151057-28-2): The sulfated galactose moiety introduces polarity, enabling interactions with proteins in neural tissues. This compound’s ceramide core is structurally analogous to myelin lipids . Di-glycosylated derivative (CAS 483370-78-1): The branched sugar headgroup facilitates cell-cell recognition and immune responses, distinguishing it from non-glycosylated variants .

Biological Roles The hydroxyethylamide derivative is functionally aligned with endocannabinoids, modulating lipid metabolism in Cannabis sativa studies . Sulfatides are essential for myelin stability, while C24:1 ceramides regulate apoptosis in dermatological contexts .

Analytical Considerations

  • Methods like HPLC and mass spectrometry (referenced in ’s supplementary tables) are critical for resolving stereoisomers and quantifying trace amounts . However, glycosylated derivatives require specialized techniques (e.g., NMR) due to their complexity .

Q & A

Q. How should researchers document negative or inconclusive findings related to 15-Tetracosenamide?

  • Methodological Answer :
  • Supplementary Materials : Report failed experiments in supporting information to prevent publication bias .
  • Transparency Statements : Disclose limitations in the "Discussion" section, emphasizing their value for future studies .

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